N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-1-naphthamide
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Overview
Description
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-1-naphthamide is a complex organic compound that features a naphthamide core linked to a piperazine ring substituted with a fluorophenyl group
Mechanism of Action
Target of Action
Compounds with similar structures, such as piperazine derivatives, have been found to interact with a wide range of biological targets . These include various receptors and enzymes, contributing to their diverse biological and pharmaceutical activity .
Mode of Action
Piperazine derivatives, which share structural similarities with this compound, are known to interact with their targets in various ways . For instance, they may bind to the active site of an enzyme or receptor, altering its function and leading to downstream effects .
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways, leading to diverse biological effects . For example, some piperazine derivatives have been found to exhibit antimicrobial, anticancer, and anti-inflammatory activities .
Pharmacokinetics
Result of Action
Compounds with similar structures have been found to exhibit a range of biological effects, including antimicrobial, anticancer, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-1-naphthamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the synthesis of 4-(4-fluorophenyl)piperazine. This can be achieved through the reaction of 4-fluoroaniline with ethylene glycol in the presence of a catalyst to form 4-(4-fluorophenyl)ethanol, which is then cyclized with ammonia to yield the piperazine derivative.
Sulfonylation: The piperazine intermediate is then reacted with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions to introduce the sulfonyl group.
Coupling with Naphthamide: The final step involves coupling the sulfonylated piperazine with 1-naphthamide. This can be done using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Automation and advanced purification techniques such as high-performance liquid chromatography (HPLC) would be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can reduce the sulfonyl group to a sulfide.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-1-naphthamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O3S/c24-19-8-10-20(11-9-19)26-13-15-27(16-14-26)31(29,30)17-12-25-23(28)22-7-3-5-18-4-1-2-6-21(18)22/h1-11H,12-17H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFPYJWEXMTMMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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